DMX-5084

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DMX-5084 is a potent and selective inhibitor of mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). It has shown significant potential in enhancing cardiomyocyte survival and reducing ischemia-reperfusion injury in various preclinical models . This compound is particularly notable for its ability to inhibit cell death and augment mitochondrial function and calcium handling .

Mechanism of Action

Target of Action

DMX-5804, also known as DMX-5084, is a potent, orally active, and selective inhibitor of the stress-activated kinase MAP4K4 . The primary targets of DMX-5804 are MAP4K4, MAP4K6, and MAP4K7 . These kinases are part of the Misshapen subfamily of ste20 kinases homologs and play a crucial role in various cellular processes, including cell proliferation and differentiation .

Mode of Action

DMX-5804 acts by inhibiting the activity of MAP4K4, MAP4K6, and MAP4K7 . These kinases are known to repress YAP activity in mammalian Müller glia (MG), thereby restricting their ability to be reprogrammed . By inhibiting these kinases, DMX-5804 allows MG to regain their ability to proliferate and enter into a retinal progenitor cell (RPC)-like state after NMDA-induced retinal damage .

Biochemical Pathways

The inhibition of MAP4K4, MAP4K6, and MAP4K7 by DMX-5804 leads to an increase in YAP activity in MG . This results in the MG’s ability to proliferate and differentiate into RPC-like cells . Moreover, spontaneous trans-differentiation of MG into retinal neurons expressing both amacrine and retinal ganglion cell (RGC) markers occurs after inhibitor withdrawal .

Pharmacokinetics

DMX-5804 has been developed for intravenous testing in large-mammal myocardial infarction (MI) models . A soluble, rapidly cleaved pro-drug of DMX-5804, known as DMX-10001, was used for these tests . DMX-5804 concentrations exceeded fivefold the levels that rescued human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and reduced infarct size in mice after oral dosing with DMX-5804 itself .

Result of Action

DMX-5804 suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . It enhances cardiomyocyte survival and reduces ischemia-reperfusion injury in mice .

Action Environment

The action of DMX-5804 can be influenced by various environmental factors. For instance, NMDA-induced retinal damage can trigger the reprogramming capacity of MG, which is enhanced by DMX-5804 . .

Biochemical Analysis

It has been studied for its role in suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .

Biochemical Properties

DMX-5804 interacts with the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . DMX-5804 is more potent on human MAP4K4 with a pIC50 of 8.55 than MINK1/MAP4K6 and TNIK/MAP4K7 with pIC50 of 8.18 and 7.96, respectively .

Cellular Effects

DMX-5804 has shown to have significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .

Molecular Mechanism

DMX-5804 exerts its effects at the molecular level by inhibiting the stress-activated kinase MAP4K4. This inhibition suppresses cell death in various cell types and tissues .

Temporal Effects in Laboratory Settings

It has been shown to suppress cell death in various cell types and tissues .

Dosage Effects in Animal Models

The effects of DMX-5804 vary with different dosages in animal models. For instance, an escalating dose-response assay showed that DMX-5804 blocked YAP phosphorylation in the neuroretina at 6 hours after intraperitoneal (i.p.) injection (dose range: 0.5 mg/kg to 10 mg/kg) .

Metabolic Pathways

Preparation Methods

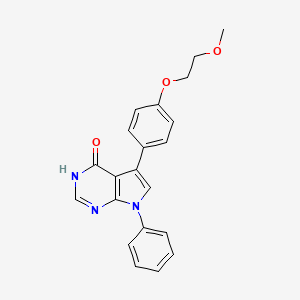

The synthesis of DMX-5084 involves a scalable and practical process. The compound’s IUPAC name is 5-(4-(2-methoxyethoxy)phenyl)-7-phenyl-3,4a,7,7a-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one . Industrial production methods for this compound are designed to ensure high yield and purity, making it suitable for large-scale applications .

Chemical Reactions Analysis

DMX-5084 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target proteins.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, enhancing its selectivity and potency

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of this compound .

Scientific Research Applications

DMX-5084 has a wide range of scientific research applications:

Comparison with Similar Compounds

DMX-5084 is unique in its high selectivity and potency as a MAP4K4 inhibitor. Similar compounds include:

GNE-495: Another potent MAP4K4 inhibitor with an IC50 of 3.7 nM.

MK2-IN-1 hydrochloride: A selective inhibitor of p38/mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2), with an IC50 of 0.11 μM.

Taspine: A compound that shows antitumor activity by modulating the EGFR signaling pathway of Erk1/2 and Akt.

This compound stands out due to its specific inhibition of MAP4K4 and its demonstrated efficacy in enhancing cardiomyocyte survival and reducing ischemia-reperfusion injury .

Biological Activity

DMX-5084 is a selective inhibitor of the MAP4K4 kinase, which has garnered attention for its potential therapeutic applications, particularly in cardioprotection and other cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for future therapeutic strategies.

Overview of MAP4K4 and this compound

MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase 4) is involved in various cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Inhibition of MAP4K4 has been associated with cardioprotective effects, particularly in models of myocardial infarction (MI). This compound is designed to selectively inhibit this kinase, thereby modulating the pathways that lead to cell death during ischemic events.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of MAP4K4, which leads to:

- Reduction in Apoptosis : this compound has been shown to suppress cell death in various models, including human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and engineered heart tissues .

- Cardioprotection : In preclinical studies involving pig models of MI, this compound demonstrated a capacity to reduce infarct size (IS) when administered prior to reperfusion. However, a related pro-drug (DMX-10001) did not achieve significant results despite high concentrations .

Preclinical Studies

- In Vitro Studies : this compound was tested on hPSC-CMs and showed promising results in reducing apoptosis induced by hypoxic conditions.

- In Vivo Studies : A study involving swine subjected to MI demonstrated that while DMX-10001 (a pro-drug form) did not significantly reduce IS, it did achieve concentrations exceeding those that were effective in mouse models .

Case Studies

A notable case study involved the administration of DMX-10001 in a randomized trial with 36 swine. Despite achieving high plasma concentrations, the expected reduction in IS was not observed. The study highlighted the complexity of translating findings from small animal models to larger mammals .

Data Table: Efficacy of this compound in Various Models

| Study Type | Model | Result | Reference |

|---|---|---|---|

| In Vitro | hPSC-CMs | Reduced apoptosis under hypoxia | |

| In Vivo | Swine MI Model | No significant reduction in IS | |

| Pharmacokinetics | Pro-drug (DMX-10001) | High concentrations achieved |

Future Directions

The ongoing research into this compound suggests several potential avenues for future studies:

- Clinical Trials : Further clinical trials are necessary to evaluate the efficacy and safety of this compound in human subjects.

- Combination Therapies : Investigating the effects of combining this compound with other cardioprotective agents may yield synergistic benefits.

- Mechanistic Studies : Detailed mechanistic studies are needed to fully understand how MAP4K4 inhibition translates into cardioprotection.

Properties

IUPAC Name |

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHFOGORKZNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of DMX-5804 in the context of cardiac injury?

A: DMX-5804 functions as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) [, ]. Research suggests that during oxygen deprivation (hypoxia), MAP4K4 becomes upregulated and triggers signaling pathways that lead to cardiomyocyte death []. By inhibiting MAP4K4, DMX-5804 disrupts this cascade, promoting cardiomyocyte survival and potentially reducing infarct size following cardiac injury [].

Q2: What evidence supports the potential of DMX-5804 as a cardioprotective agent?

A: Studies utilizing human stem cell-derived cardiomyocytes have demonstrated that DMX-5804 can effectively block MAP4K4 activity, leading to improved cell viability and functionality under hypoxic conditions []. Additionally, preclinical studies in mouse models showed a reduction in infarct size following cardiac injury when DMX-5804 was administered [].

Q3: Beyond its role in cardiac injury, are there other areas of research involving MAP4K4 and DMX-5804?

A: Studies indicate that MAP4K4 plays a role in exacerbating cardiac microvascular injury in the context of diabetes by influencing the modification of Dynamin-related protein 1 (Drp1) []. Furthermore, research suggests that MAP4K4 activity is modulated by RhoA in vascular smooth muscle cells, influencing the development of abdominal aortic aneurysms []. These findings suggest that DMX-5804, as a MAP4K4 inhibitor, may hold therapeutic potential in other cardiovascular diseases beyond myocardial infarction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.